9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane
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Overview
Description
9-Methyl-5-oxa-2,8-diazaspiro[35]nonane is a chemical compound characterized by its unique spiro structure, which includes an oxygen and nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable amine with an epoxide in the presence of a catalyst. The reaction conditions often require a solvent such as dichloromethane and a temperature range of 0-25°C to facilitate the formation of the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions at low temperatures.
Substitution: Halides, amines; reactions often require a base such as sodium hydroxide and are conducted at elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
- 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane hydrochloride
- 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane trifluoroacetate
- 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane
Comparison: Compared to similar compounds, 9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of a methyl group at the 9th position. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H14N2O |
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Molecular Weight |
142.20 g/mol |
IUPAC Name |
9-methyl-5-oxa-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2O/c1-6-7(4-8-5-7)10-3-2-9-6/h6,8-9H,2-5H2,1H3 |
InChI Key |
LSXNXXBEUHSHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CNC2)OCCN1 |
Origin of Product |
United States |
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